N-(4-propoxyphenyl)methanesulfonamide
Description
N-(4-Propoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-propoxy-substituted phenyl ring. This compound is identified by synonyms such as ZINC60200087, AKOS005165492, and MCULE-8737703333, with four suppliers listed globally . Its molecular structure combines a sulfonamide moiety, known for pharmacological relevance (e.g., anti-inflammatory or enzyme inhibition), with a propoxy group that may influence solubility, bioavailability, and steric interactions.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-(4-propoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-3-8-14-10-6-4-9(5-7-10)11-15(2,12)13/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
GFCOZWUZXWIXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-propoxyphenyl)methanesulfonamide with sulfonamide derivatives differing in substituents, biological activity, and physicochemical properties.
Structural and Physicochemical Properties
- Synthetic Yields :
Pharmacological and Functional Comparisons
- Anti-Inflammatory Activity :
N-(4-arylamidophenyl)methanesulfonamide derivatives () show that bulky aryl groups enhance activity, likely via target binding or metabolic stability. The propoxy group’s larger size may mimic this effect but requires empirical validation . - Enzyme Inhibition: Pyrimidine-based sulfonamides (e.g., N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide) demonstrate kinase or protease inhibition, highlighting the role of heterocyclic appendages.
Key Research Findings and Data Gaps
- Commercial availability (4 suppliers) supports accessibility for further studies .
- Limitations and Unknowns: No direct data on its biological activity, toxicity, or metabolic profile. Comparative solubility, melting point, and stability data are lacking.
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